molecular formula C10H9F3O2 B13922263 6-(Trifluoromethoxy)chroman

6-(Trifluoromethoxy)chroman

Cat. No.: B13922263
M. Wt: 218.17 g/mol
InChI Key: HBGHRBMLWWUFDH-UHFFFAOYSA-N
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Description

6-(Trifluoromethoxy)chroman is a chemical compound characterized by the presence of a trifluoromethoxy group attached to a chroman ring. The molecular formula of this compound is C10H9F3O2, and it has a molecular weight of 218.17 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the reaction of 4-(trifluoromethoxy)phenol with chloropropanoic acid, followed by cyclization to form the chroman ring . The reaction conditions often include the use of triflic acid and trifluoroacetic acid at low temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of 6-(Trifluoromethoxy)chroman may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as chromatography can ensure the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions: 6-(Trifluoromethoxy)chroman can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding chromanones or chromones.

    Reduction: Reduction reactions can convert the chroman ring to dihydrochroman derivatives.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various chroman derivatives, each with distinct chemical and physical properties. For example, oxidation can yield chromanones, while reduction can produce dihydrochromans .

Scientific Research Applications

6-(Trifluoromethoxy)chroman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Trifluoromethoxy)chroman involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. For example, chroman derivatives have been shown to inhibit tumor necrosis factor-α (TNF-α) and other inflammatory mediators . The exact molecular targets and pathways can vary depending on the specific application and the structure of the derivative used.

Comparison with Similar Compounds

  • 6-(Trifluoromethoxy)chroman-4-one
  • 6-Fluoro-chroman-2-carboxylic acid
  • 4-(Trifluoromethoxy)phenol

Comparison: this compound is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and reactivity, making it a valuable reagent in various chemical reactions . Additionally, its ability to interact with biological targets makes it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C10H9F3O2

Molecular Weight

218.17 g/mol

IUPAC Name

6-(trifluoromethoxy)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C10H9F3O2/c11-10(12,13)15-8-3-4-9-7(6-8)2-1-5-14-9/h3-4,6H,1-2,5H2

InChI Key

HBGHRBMLWWUFDH-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OC(F)(F)F)OC1

Origin of Product

United States

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